7-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the amine group through amidation reactions, often using reagents like amines and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.
Medicine
In medicinal chemistry, 7-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic groups and the pyrrolo[2,3-d]pyrimidine core allow it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 7-(4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 7-(4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
The uniqueness of 7-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, in particular, can enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H25ClN4O2 |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C28H25ClN4O2/c1-34-24-13-8-19(16-25(24)35-2)14-15-30-27-26-23(20-6-4-3-5-7-20)17-33(28(26)32-18-31-27)22-11-9-21(29)10-12-22/h3-13,16-18H,14-15H2,1-2H3,(H,30,31,32) |
InChI Key |
FGOULYIZRNWMTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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